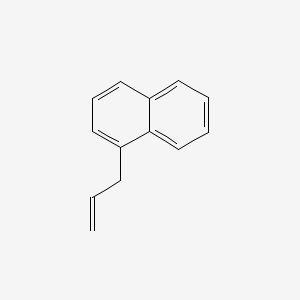

1-烯丙基萘

描述

1-Allylnaphthalene is a chemical compound that is derived from naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The compound is characterized by the presence of an allyl group attached to the naphthalene ring system. This structural modification imparts unique chemical properties to the molecule, making it a valuable intermediate in various chemical syntheses and reactions.

Synthesis Analysis

The synthesis of 1-allylnaphthalene derivatives can be achieved through various methods. One approach involves the ring opening of 1,4-epoxy-1,4-dihydronaphthalenes with allyltrimethylsilane in the presence of a gold catalyst, which affords allylnaphthalenes in high yield and with high regioselectivity for unsymmetrical substrates . Another method includes the oxidative N-heterocyclic carbene-catalyzed cascade annulation reactions, which afford a variety of 1,2-dihydronaphthalenes, a closely related compound class, with high yield and stereoselectivity . Additionally, the synthesis of symmetrical 1,8-diarylnaphthalenes, which are structurally related to 1-allylnaphthalene, has been reported using a bis-Suzuki coupling strategy starting from 1,8-di-bromonaphthalene .

Molecular Structure Analysis

The molecular structure of 1-allylnaphthalene derivatives can be quite complex due to the potential for various substituents and isomerization. For instance, 1,8-diarylnaphthalenes exhibit a lack of planarity as a result of steric congestion and π-stacking between cofacial rings . The conformational stability of these molecules is significant, as demonstrated by the high Gibbs standard activation energy for isomerization, indicating a highly congested structure .

Chemical Reactions Analysis

1-Allylnaphthalene and its derivatives participate in a range of chemical reactions. For example, the electrochemical reduction of 1-acetylnaphthalene, a related compound, results in the formation of unusual products such as substituted tetrahydro-1,4-methano-3-benzoxepin . Oxidation of 1,8-bis(allylthio)naphthalene leads to consecutive sigmatropic rearrangements, showcasing the compound's reactivity and the influence of transannular interactions . Furthermore, the regioselective heterocyclization of 2-allylnaphthalene-1-ol and 1-allylnaphthalene-2-ol demonstrates the potential for forming annulated heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-allylnaphthalene derivatives are influenced by their molecular structure. For instance, the presence of closely held parallel aromatic rings in 1,8-diarylnaphthalenes affects their thermal behavior and proton magnetic resonance spectral studies . The photoluminescent properties of certain 1,8-diarylnaphthalenes have been explored, revealing their potential as sensors for ion-selective recognition, with remarkable quantum yields and fluorescence quenching by specific metal ions . The major atmospheric loss process for naphthalene and its alkyl derivatives is by gas-phase reaction with hydroxyl radicals, leading to various ring-opened dicarbonyl products .

科学研究应用

环状杂环化合物的合成

1-烯丙基萘已用于合成环状杂环化合物,例如α-萘酚和β-萘酚衍生物。Basu 和 Ghosh (2014) 的研究证明了 1-烯丙基萘-2-醇的区域选择性杂环化,以产生环化产物,表明其在有机合成和药物应用中的潜力 (Basu 和 Ghosh,2014)。

乙烯基环己三烯三羰基铁配合物的形成

已经探索了烯丙基萘与铁羰基的反应性,导致形成乙烯基环己三烯三羰基铁配合物。Boudjouk 和 Lin (1978) 观察到烯丙基萘发生异构化以产生这些配合物,突出了其在有机金属化学中的重要性 (Boudjouk 和 Lin,1978)。

金催化反应中的烯丙基开环

Sawama 等人 (2010) 报道 1-烯丙基萘可用于金催化的 1,4-环氧-1,4-二氢萘开环反应。该过程以高产率和区域选择性提供烯丙基萘,展示了其在基于催化剂的有机转化中的潜力 (Sawama 等,2010)。

立体选择性合成中的应用

已经记录了 1-烯丙基萘在立体选择性合成过程中的使用,特别是在某些萘衍生物的生产中。例如,Campbell 等人 (1961) 描述了利用 1-烯丙基萘合成各种氢化 1-萘甲酸衍生物 (Campbell、Kidd 和 Pollock,1961)。

协同重排

Furukawa、Shima 和 Kimura (1993) 探索了 1,8-双(烯丙基硫代)萘单氧化物的协同重排,证明了 1-烯丙基萘衍生物在有机合成中的复杂反应途径和潜在应用 (Furukawa、Shima 和 Kimura,1993)。

萘的脱芳构化

1-烯丙基萘已用于萘的脱芳构化,正如 Winemiller 和 Harman (1998) 所研究的。他们研究了顺-1,4-二氢萘配合物的形成,突出了该化学物质在改变芳香族化合物中的作用 (Winemiller 和 Harman,1998)。

安全和危害

作用机制

Target of Action

1-Allylnaphthalene is a type of arylnaphthalene lactone , a class of compounds found in various dietary and medicinal plants . These compounds have attracted considerable attention due to their unique structural features and significant pharmacological activity . .

Mode of Action

Arylnaphthalene lactones, to which 1-allylnaphthalene belongs, are known for their broad spectrum of biological activities such as cytotoxic, antiplatelet, antiviral, anti-hiv, antifungal, neuroprotective, and anti-inflammatory properties .

Biochemical Pathways

Given the broad spectrum of biological activities of arylnaphthalene lactones , it can be inferred that these compounds likely interact with multiple biochemical pathways.

Pharmacokinetics

It is known that the compound has a low gi absorption and is bbb permeant . . These properties can impact the bioavailability of the compound.

Action Environment

It is known that the compound’s lipophilicity (log po/w) is 398 , which can influence its interaction with the biological environment.

属性

IUPAC Name |

1-prop-2-enylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12/h2-5,7-10H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFCFNWLPJRCLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179588 | |

| Record name | Naphthalene, 1-allyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Allylnaphthalene | |

CAS RN |

2489-86-3 | |

| Record name | 1-(2-Propen-1-yl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2489-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene, 1-allyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002489863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1-allyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

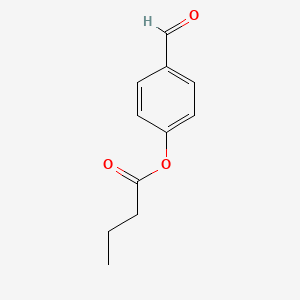

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

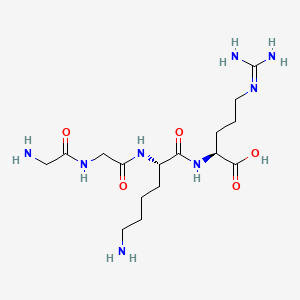

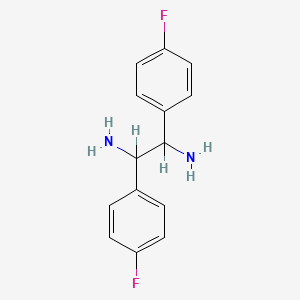

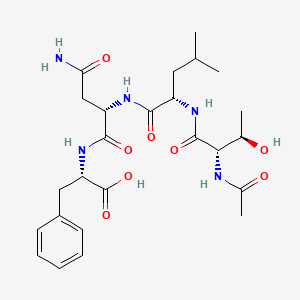

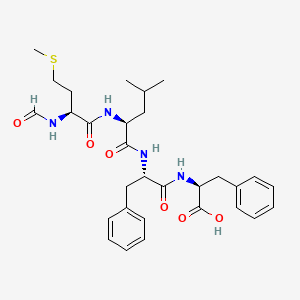

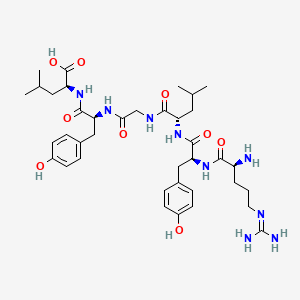

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 1-allylnaphthalene, and how are they characterized?

A1: 1-Allylnaphthalene is an aromatic hydrocarbon comprising a naphthalene ring system with an allyl group (-CH2CH=CH2) attached at the 1-position. Its molecular formula is C13H12, and its molecular weight is 168.23 g/mol.

- 1H NMR spectroscopy: This technique would reveal characteristic signals for the aromatic protons of the naphthalene ring and the allyl group protons, allowing for the identification of the compound and confirmation of its structure. [, ]

- IR spectroscopy: This method would show absorption bands corresponding to the specific vibrations of C-H, C=C, and aromatic ring systems present in the molecule. []

- Mass spectrometry (EI-MS): This technique would provide the molecular ion peak corresponding to the molecular weight of 1-allylnaphthalene and fragmentation patterns characteristic of the molecule. []

Q2: The provided research mentions the Claisen rearrangement of 1-allylnaphthalene derivatives. What is the significance of this reaction in organic synthesis?

A2: The Claisen rearrangement is a [, ]-sigmatropic rearrangement that involves the thermal isomerization of an allyl vinyl ether to produce a γ,δ-unsaturated carbonyl compound. [] This reaction is highly valuable in organic synthesis for its ability to form new carbon-carbon bonds and introduce allyl groups into molecules, leading to more complex and functionalized structures.

Q3: Are there potential applications for 1-allylnaphthalene derivatives based on their reactivity?

A3: While the provided research primarily focuses on synthesis and reactivity, the diverse structures accessible through reactions like the Claisen rearrangement open possibilities for applications of 1-allylnaphthalene derivatives. For example:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。